![molecular formula C10H16N4O B1401092 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one CAS No. 1341994-60-2](/img/structure/B1401092.png)
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one
Overview
Description
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperazine moiety attached via an ethyl linker. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with piperazine. One common method is the alkylation of 2-chloropyridazin-3(2H)-one with 2-(piperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
The compound 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is a heterocyclic organic compound that has garnered attention in various scientific research fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables.
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Studies
- Antidepressant Activity : Research has indicated that derivatives of pyridazinone compounds exhibit significant antidepressant effects. Studies have shown that modifications in the piperazine moiety can enhance serotonin receptor affinity, which is crucial for antidepressant activity.
- Anticancer Properties : Some studies have reported that pyridazinone derivatives can inhibit tumor growth in vitro. For instance, a study demonstrated that certain modifications led to increased cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.
Neuropharmacology
The compound's piperazine component is known for its neuroactive properties. It has been explored for its effects on neurotransmitter systems, particularly in the context of anxiety and mood disorders.
Case Studies
- Anxiolytic Effects : In animal models, compounds similar to this compound have shown promise in reducing anxiety-like behaviors. The mechanism is believed to involve modulation of GABAergic and serotonergic pathways.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of pyridazinone derivatives, including this compound.
Case Studies
- Bacterial Inhibition : Research indicated that certain derivatives exhibit effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis.
Synthesis and Chemical Research
The synthesis of this compound is of interest due to its complex structure, which offers insights into synthetic methodologies applicable to other heterocyclic compounds.
Synthesis Techniques
- Utilizing various cyclization reactions to form the pyridazine ring.
- Employing piperazine derivatives as starting materials to explore structure-activity relationships (SAR).
Table 1: Summary of Biological Activities
Table 2: Synthesis Methods
Methodology | Description | Yield (%) |
---|---|---|
Cyclization Reaction | Formation of the pyridazine ring | 70% |
Piperazine Modification | Derivatization of piperazine for enhanced activity | 85% |
Mechanism of Action
The mechanism of action of 2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
2-(piperazin-1-yl)quinoline: Another heterocyclic compound with a piperazine moiety, used in the synthesis of pharmacologically active compounds.
2-(pyridin-2-yl)pyrimidine: A compound with a pyrimidine core, known for its diverse biological activities.
Uniqueness
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone core and a piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and materials.
Biological Activity
2-(2-piperazin-1-ylethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a pyridazine core with a piperazine moiety, which enhances its interaction with biological targets. The molecular formula is , and it possesses several functional groups that contribute to its biological activity.
1. Anticancer Properties
Research indicates that derivatives of pyridazinones, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit various enzymes and receptors involved in cancer progression, such as phosphodiesterases and tyrosine kinases. A study highlighted the cytotoxic effects of related pyridazinone derivatives on cancer cell lines, demonstrating IC50 values indicative of their potency against specific tumor types .
2. Antidepressant Effects
The antidepressant potential of piperazine derivatives has been investigated through various models, including the forced swimming test (FST) and tail suspension test (TST). Compounds similar to this compound showed promising results in enhancing serotonin levels in the brain, suggesting a mechanism involving the modulation of serotonin receptors .
3. Anti-inflammatory Activity
Inhibition of Class I PI3-kinase enzymes, which play a role in inflammatory processes, has been noted for compounds within this class. This suggests that this compound may also possess anti-inflammatory properties, making it a candidate for treating conditions associated with chronic inflammation .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent modifications to the pyridazine core. The structure can be modified to enhance biological activity by altering substituents on the piperazine or pyridazine rings.
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-acetyl-4-(3-acetylanilino)-2-methylpyridazin-3-one | Acetyl and aniline substitutions | Anticancer activity |
4-(6-{[(1R)-1-(hydroxymethyl)propyl]amino}imidazo[1,2-b]pyridazin-3-yl)benzoic acid | Imidazo and benzoic acid groups | Inhibitor of specific kinases |
5-pyrimidin-2-yl-pyridazinone | Pyrimidine substitution | Antitumor properties |
Study on Anticancer Activity
A recent study evaluated various pyridazinone derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications to the piperazine moiety significantly enhanced anticancer efficacy, with some compounds exhibiting IC50 values as low as 27 µM against L929 cells .
Antidepressant Activity Assessment
In another investigation focused on antidepressant effects, a series of piperazine derivatives were synthesized and tested. The findings revealed that modifications to the piperazine structure could lead to increased binding affinity at serotonin receptors, demonstrating the importance of structural variations in enhancing therapeutic effects .
Properties
IUPAC Name |
2-(2-piperazin-1-ylethyl)pyridazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c15-10-2-1-3-12-14(10)9-8-13-6-4-11-5-7-13/h1-3,11H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUHATANABEQCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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